2-Hydroxyguanidine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxyguanidine sulfate is a chemical compound with the molecular formula CH5N3O · 1/2H2SO4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is a white crystalline solid that is soluble in water and has significant biological and chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyguanidine sulfate typically involves the reaction of hydroxylamine with guanidine derivatives. One common method is the reaction of hydroxylamine sulfate with guanidine carbonate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods
In industrial settings, the production of 2-Hydroxyguanidine sulfate can be achieved through a continuous production process. This method involves the reaction of hydroxylamine sulfate with guanidine carbonate in a continuous reactor, allowing for the efficient and large-scale production of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxyguanidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields .
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide and sodium molybdate dihydrate.
Substitution: Substitution reactions can be carried out using various nucleophiles, resulting in the formation of substituted guanidine derivatives.
Major Products Formed
The major products formed from these reactions include oxidized and reduced derivatives of 2-Hydroxyguanidine sulfate, as well as various substituted guanidine compounds .
Wissenschaftliche Forschungsanwendungen
2-Hydroxyguanidine sulfate has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Hydroxyguanidine sulfate involves its interaction with nitric oxide to form a stable adduct. This adduct acts as a potent vasodilator, leading to the relaxation of blood vessels. The compound also undergoes oxidation to produce reactive oxygen species, which play a role in its antitumor activity .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxyguanidine sulfate can be compared with other similar compounds, such as:
Guanidine sulfate: Unlike 2-Hydroxyguanidine sulfate, guanidine sulfate does not have a hydroxyl group, which affects its reactivity and biological activity.
Methylguanidine hydrochloride: This compound has a methyl group instead of a hydroxyl group, leading to different chemical and biological properties.
The uniqueness of 2-Hydroxyguanidine sulfate lies in its ability to form stable adducts with nitric oxide and its role in producing reactive oxygen species, which are not commonly observed in other similar compounds .
Eigenschaften
Molekularformel |
CH5N3O5S-2 |
---|---|
Molekulargewicht |
171.14 g/mol |
IUPAC-Name |
2-hydroxyguanidine;sulfate |
InChI |
InChI=1S/CH5N3O.H2O4S/c2-1(3)4-5;1-5(2,3)4/h5H,(H4,2,3,4);(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
BLRHRRUXPXRAAM-UHFFFAOYSA-L |
Kanonische SMILES |
C(=NO)(N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.